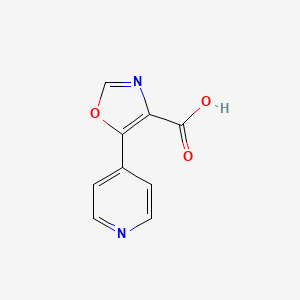

5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid (POCA) is a heterocyclic organic compound belonging to the oxazole class of compounds. It is a colorless solid which is soluble in organic solvents. POCA has a variety of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Antimicrobial Activities

5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. For instance, the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, which includes the use of 5-Pyridin-4-yl derivatives, revealed that these compounds exhibit good to moderate antimicrobial activity (Bayrak et al., 2009). Similarly, a series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and alkyl N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carboxylic acid esters were synthesized and evaluated for their antibacterial and antifungal activity, with some showing moderate antimicrobial activity (Komsani et al., 2015).

Anticancer Potential

Research has also delved into the anticancer properties of 5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid derivatives. A study synthesized novel compounds incorporating oxazole, pyrazoline, and pyridine, and evaluated them for anticancer activity. The findings indicated that one of these compounds exhibited high potency against cancer cell lines (Katariya et al., 2021).

Catalytic Activities

In the realm of catalysis, derivatives of 5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid have been employed. For example, N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, synthesized using derivatives of 5-Pyridin-4-yl, showed effective catalytic activities for direct arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).

Synthesis of Metal-Organic Frameworks

Furthermore, 5-Pyridin-4-yl derivatives are used in synthesizing metal-organic frameworks. A study reported the synthesis and characterization of polymers based on 5-(pyridine-3-yl)pyrazole-3-carboxylic acid, exhibiting interesting properties like fluorescence and magnetic interactions (Cheng et al., 2016).

Design of Antithrombotic Agents

Research on 5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid derivatives extends to the development of antithrombotic agents. For instance, the synthesis of specific derivatives showed good in vivo activity as antithrombotic agents (Babu et al., 2016).

Propriétés

IUPAC Name |

5-pyridin-4-yl-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-8(14-5-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIXBZMVZGQXAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)